molecular formula C12H13N3O3S B2595299 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone CAS No. 2320670-22-0

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2595299
CAS No.: 2320670-22-0
M. Wt: 279.31
InChI Key: JETMNXDDWLKMRJ-UHFFFAOYSA-N
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Description

“(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone” is a chemical compound. It’s part of a class of compounds known as 1,3,4-thiadiazoles, which have been the subject of considerable interest for designing new antitumor agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is established using different physicochemical and analytical means such as 1 H-NMR, FTIR, mass spectra, and elemental analyses . The presence of a bending absorption band at 689–640 cm −1 confirms the C-S-C group in the synthesized molecules .


Chemical Reactions Analysis

The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined using various analytical techniques. For instance, the presence of a stretching absorption band around 535.73 cm −1 indicates the presence of C-Br . Compounds AZ-1, AZ-3, and AZ-13 showed absorption bands at 1021.22 cm −1 –1077.07 and 1500.83–1462.55 cm −1, indicating the presence of C-O-C and N=O groups in the synthesized derivatives, respectively .

Scientific Research Applications

Arylmethylidenefuranones and Related Compounds

A study systematized reactions of arylmethylidene derivatives of 3H-furan-2-ones, leading to the synthesis of a wide range of compounds including amides, pyrrolones, and thiadiazoles. The reaction direction depends on the reagents' structure, the nucleophilic agent's strength, and reaction conditions, indicating the versatility of furan derivatives in chemical synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Biological Activities of Coumarin and Oxadiazole Derivatives

This review highlights the pharmacological potential of coumarin and oxadiazole derivatives, which exhibit a wide range of biological activities. These activities suggest the structural importance of such compounds in developing new therapeutic agents (Jalhan et al., 2017).

Novel CNS Acting Drugs

A literature search identified functional chemical groups, including thiadiazoles, as potential lead molecules for synthesizing compounds with central nervous system (CNS) activity. This underlines the importance of such heterocycles in drug development for CNS disorders (Saganuwan, 2017).

Heterocyclic Systems Based on 1,3,4-Thia(oxa)diazoles

An analysis of the biological activity of 1,3,4-thiadiazole derivatives revealed their importance in medicinal chemistry. These compounds are identified as structural components of biological agents with antimicrobial, anti-inflammatory, and antitumor activities, highlighting their potential in the development of new therapeutic agents (Lelyukh, 2019).

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

This comprehensive review underscores the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry. These compounds bind effectively with enzymes and receptors, displaying a wide array of bioactivities and contributing to the treatment of various ailments, further emphasizing the critical role of such heterocycles in drug development (Verma et al., 2019).

Mechanism of Action

While the specific mechanism of action for “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone” is not explicitly mentioned in the sources, it’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The systematic exploration of the structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of the superior derivative compound 24y . This suggests that further modifications and explorations of the 1,3,4-thiadiazole scaffold could lead to the development of more potent compounds in the future.

Properties

IUPAC Name

furan-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-11(10-2-1-7-17-10)15-5-3-9(4-6-15)18-12-14-13-8-19-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETMNXDDWLKMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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